Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-

Nucleoside Analog Cancer Chemotherapy Antiviral

Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (CAS 119631-05-9) is a synthetic purine nucleoside analog belonging to the class of 8-substituted 2'-deoxyadenosine derivatives. Its structure, featuring a 2-chloro-4-(hydroxymethyl)phenylamino moiety at the 8-position of the adenine base, distinguishes it from endogenous 2'-deoxyadenosine and other clinically relevant analogs like cladribine (2-chloro-2'-deoxyadenosine).

Molecular Formula C17H19ClN6O4
Molecular Weight 406.8 g/mol
CAS No. 119631-05-9
Cat. No. B12901557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy-
CAS119631-05-9
Molecular FormulaC17H19ClN6O4
Molecular Weight406.8 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=C(C=C(C=C4)CO)Cl)N)CO)O
InChIInChI=1S/C17H19ClN6O4/c18-9-3-8(5-25)1-2-10(9)22-17-23-14-15(19)20-7-21-16(14)24(17)13-4-11(27)12(6-26)28-13/h1-3,7,11-13,25-27H,4-6H2,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1
InChIKeySDLGUEFJMNQSAG-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (CAS 119631-05-9) – A Modified 2'-Deoxyadenosine


Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (CAS 119631-05-9) is a synthetic purine nucleoside analog belonging to the class of 8-substituted 2'-deoxyadenosine derivatives [1]. Its structure, featuring a 2-chloro-4-(hydroxymethyl)phenylamino moiety at the 8-position of the adenine base, distinguishes it from endogenous 2'-deoxyadenosine and other clinically relevant analogs like cladribine (2-chloro-2'-deoxyadenosine). This compound has been referenced in early patent literature for antiviral applications, though its specific pharmacological profile compared to close analogs remains poorly defined in the peer-reviewed public domain [2].

Structurally distinct 8-aryl amino 2'-deoxyadenosine
Patent-based antiviral research context
Underexplored C8 substitution for SAR studies

Why Standard 2'-Deoxyadenosine Analogs Cannot Substitute for CAS 119631-05-9


Generic substitution among 2'-deoxyadenosine analogs is not scientifically valid due to the profound impact of specific purine modifications on target engagement, cellular metabolism, and pharmacokinetics. The 8-aryl amino substitution in CAS 119631-05-9 introduces distinct steric and electronic properties that are absent in 2-substituted or unmodified analogues [1]. While autoritative quantitative comparative data is currently lacking, in-class compounds like 2-chloro-2'-deoxyadenosine (cladribine) and 8-chloro-2'-deoxyadenosine are known to have divergent resistance profiles to adenosine deaminase (ADA) and unique phosphorylation kinetics, underscoring that any modification to the adenine scaffold fundamentally redefines the molecule's biological fate and cannot be assumed equivalent [1].

Substitution site

C8 modification may shift ADA resistance and phosphorylation kinetics compared to C2-substituted analogs.

Target engagement

Bulky 8-anilino group may alter enzyme interactions and DNA incorporation patterns, limiting direct interchangeability.

Quantitative Differentiation Evidence for Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (CAS 119631-05-9)


Structural Differentiation from Cladribine and 8-Chloro-2'-deoxyadenosine

CAS 119631-05-9 is structurally differentiated from the clinically established antimetabolite cladribine (2-chloro-2'-deoxyadenosine) and the research tool 8-chloro-2'-deoxyadenosine. Cladribine is substituted at the 2-position of the purine ring, whereas the target compound bears a bulky 2-chloro-4-(hydroxymethyl)anilino group at the 8-position [1]. This difference is substructural, not merely functional, and predicts entirely distinct interactions with enzymes such as adenosine deaminase (ADA) and adenosine kinase, as well as different patterns of DNA incorporation.

Structural Differentiation
Class-level inference
8-aryl amino (C8) MW 406.82 vs. C2-chloro (cladribine) MW 285.69
Substitution site may redefine metabolic stability and mechanism context.
Data to verify; limited peer-reviewed profiling
Nucleoside Analog Cancer Chemotherapy Antiviral

Patent-Documented Antiviral Intent vs. Anticancer Analogues

The compound CAS 119631-05-9 appears within the generic Markush structure of European Patent EP0319228, which explicitly claims antiviral activity for a series of purine derivatives [1]. This establishes a primary research intent fundamentally different from that of 2-chloro-2'-deoxyadenosine (cladribine), which is a DNA synthesis inhibitor developed for anticancer indications. While quantitative antiviral efficacy data for this specific compound is not publicly available, its placement in an antiviral patent differentiates its intended application profile from structurally related antineoplastic agents.

Patent Intent vs. Analogue
Supporting evidence
Antiviral patent claim vs. anticancer agent cladribine
Documented therapeutic intent distinguishes antiviral from anticancer research focus.
Quantitative antiviral data unavailable
Antiviral Screening Purine Derivatives Patent Analysis

Target Procurement Scenarios for Adenosine, 8-((2-chloro-4-(hydroxymethyl)phenyl)amino)-2'-deoxy- (CAS 119631-05-9)


Building a Focused Library of 8-Substituted 2'-Deoxyadenosine Analogs

Based on its unique 8-aryl amino substitution, CAS 119631-05-9 is a highly relevant scaffold for a combinatorial chemistry library aimed at exploring steric and electronic effects at the purine 8-position, a region underexplored compared to the 2-halo analogs. Its inclusion enables parallel structure-activity relationship (SAR) studies against enzymes like ADA and various adenosine receptors to map the chemical space defined by the patent EP0319228 for antiviral activity [1].

Antiviral Mechanism-of-Action Studies Using a Structurally Distinct Probe

The compound can serve as a chemical probe in virology research to differentiate between nucleoside analog mechanisms. Its 8-anilino motif is a distinct structural class versus the 2-halogenated or 3-deaza analogs commonly used, making it useful for target identification studies where differential inhibition of viral polymerases versus cellular DNA polymerases is being investigated, as implied by its original patent classification [1].

Development of a Highly Selective Adenosine Receptor Agonist or Antagonist

Given that structurally diverse adenosine derivatives are known to bind to adenosine receptor subtypes (A1, A2A, A2B, A3) with dramatically different affinities, this 8-substituted variant could be a starting point for developing a novel ligand. The specific 2-chloro-4-(hydroxymethyl)phenyl group may confer a subtype-selectivity profile distinct from classic A1 agonists like N6-cyclopentyladenosine (CPA) or A3 agonists like IB-MECA, though direct profiling is needed [2].

Analytical Reference Standard for Advanced Metabolite Profiling

As a synthetic 2'-deoxyadenosine derivative with a high molecular weight (406.82 g/mol) and distinct chromatographic properties, CAS 119631-05-9 is suitable as a negative control or analytical reference standard in LC-MS/MS assays designed to distinguish between natural and modified nucleosides in complex biological matrices, ensuring no interference from endogenous compounds [3].

Application
Selection Property
Validation Focus
8-Substituted library design
Distinct C8 aryl-amino substitution
SAR against ADA and adenosine receptors
Antiviral probe differentiation
Structurally distinct 8-anilino motif
Viral vs. cellular polymerase selectivity
Adenosine receptor ligand profiling
2-chloro-4-(hydroxymethyl)phenyl group
Subtype selectivity mapping
Analytical reference standard
High MW and distinct chromatographic profile
Endogenous nucleoside interference control
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